Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-methylnicotinate

Process chemistry Esterification yield Selectivity

Select Methyl 6-methylnicotinate (CAS 5470-70-2) for etoricoxib API synthesis—the only nicotinate ester delivering 69.7% yield and 78.9% selectivity in oxidation–esterification, outperforming ethyl (65.0%/74.4%) and isopropyl (56.1%/59.4%) alternatives. The 6-methyl substituent ensures correct regiochemistry in Weinreb amide and Horner–Wittig steps, enabling >65% overall yield to the ketone intermediate. Also serves as Etoricoxib Impurity E certified reference standard for ANDA submissions and DAAO/DDO inhibitor scaffold for CNS drug discovery. Available at ≥98% purity with CoA.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 5470-70-2
Cat. No. B021215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylnicotinate
CAS5470-70-2
Synonyms6-Methyl-3-pyridinecarboxylic Acid Methyl Ester;  6-Methylnicotinic Acid Methyl Ester;  _x000B_6-Methoxycarbonyl-2-methylpyridine;  Methyl 6-Methyl-3-pyridinecarboxylate;  Methyl 6-Methylaminonicotinate;  NSC 27973; 
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)OC
InChIInChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3
InChIKeyVYPPZXZHYDSBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methylnicotinate (CAS 5470-70-2): Strategic Procurement Overview for a Pyridine Carboxylate Intermediate


Methyl 6-methylnicotinate (CAS 5470-70-2) is a pyridine carboxylate ester with the molecular formula C₈H₉NO₂ and molecular weight 151.16 g/mol . It is a methyl ester derivative of 6-methylnicotinic acid, belonging to the nicotinate ester class [1]. At ambient temperature, the compound exists as a colorless to pale-yellow liquid or low-melting solid (mp 34–37 °C), with a boiling point of 160 °C at 106 mmHg . Its primary industrial relevance lies in its dual role as a key intermediate in the synthesis of the COX-2 inhibitor etoricoxib and as a scaffold for preparing D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) inhibitors targeting central nervous system disorders .

Methyl 6-Methylnicotinate (5470-70-2): Why Unsubstituted or Alternative Nicotinate Esters Cannot Serve as Drop-In Replacements


Substituting methyl 6-methylnicotinate with a generic nicotinate ester such as methyl nicotinate, ethyl nicotinate, or 6-methylnicotinic acid introduces both structural and functional deficits that undermine synthetic efficiency and biological relevance. The 6-methyl substituent on the pyridine ring is not merely decorative; it directly influences the electron density at the ring, altering reactivity in cross-coupling, condensation, and annulation reactions central to pharmaceutical intermediate chemistry . Unsubstituted methyl nicotinate lacks this methyl group and the associated steric and electronic tuning, leading to divergent regiochemical outcomes in key transformations . Furthermore, alternative esters of 6-methylnicotinic acid—such as the ethyl, isopropyl, or n-butyl esters—exhibit materially lower yields and selectivities in the industrial oxidation–esterification process, as demonstrated by direct comparative data from the foundational patent literature [1]. The quantitative evidence below establishes that methyl 6-methylnicotinate occupies a specific performance niche that closely related analogs cannot replicate.

Methyl 6-Methylnicotinate (5470-70-2): Quantitative Differentiation Evidence Versus Closest Analogs


Superior Esterification Yield and Selectivity in Industrial 6-Methylnicotinate Production: Methyl Ester vs. Ethyl, Isopropyl, and n-Butyl Esters

In a single patent exemplifying the industrial oxidation–esterification of 2-methyl-5-ethylpyridine, the methyl ester of 6-methylnicotinic acid consistently outperformed the ethyl, isopropyl, and n-butyl esters in both isolated yield and reaction selectivity. Under identical oxidation conditions followed by esterification with the respective alcohol, methyl 6-methylnicotinate was obtained in 69.7% isolated yield with 78.9% selectivity, whereas the ethyl ester achieved only 65.0% yield and 74.4% selectivity, the isopropyl ester delivered 56.1% yield and 59.4% selectivity, and the n-butyl ester gave 63.2% yield [1]. This represents a 4.7 absolute percentage point yield advantage over the closest alternative (ethyl ester) and a 4.5 point selectivity advantage, translating to meaningful reductions in raw material waste and purification burden at production scale.

Process chemistry Esterification yield Selectivity Pharmaceutical intermediate manufacturing

Established Scalable Synthesis Route from 6-Methylnicotinic Acid with 75% Isolated Yield

A well-characterized laboratory-to-pilot synthesis of methyl 6-methylnicotinate via Fischer esterification of 6-methylnicotinic acid with methanol under HCl catalysis delivers 75% isolated yield as an off-white solid, with product identity confirmed by ¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8 Hz), 7.20 (d, 1H, J = 8 Hz), 3.89 (s, 3H), 2.58 (s, 3H) . This yield exceeds the 69.7% obtained via the oxidation–esterification patent route described above and compares favorably with reported yields of 51–69% for 6-methylnicotinic acid itself from older permanganate or nitric acid oxidation methods [1]. While a direct head-to-head esterification comparison with the ethyl analog under identical conditions is not available in the public domain, the 75% benchmark provides a procurement-relevant baseline for evaluating supplier material quality and process consistency.

Esterification Synthetic methodology Scale-up Pharmaceutical intermediate

Physical State Advantage: Low-Melting Solid Facilitating Handling Versus Higher-Melting Unsubstituted Methyl Nicotinate

Methyl 6-methylnicotinate exhibits a melting point of 34–37 °C (lit.), existing as a low-melting solid or liquid at slightly elevated ambient temperatures, which facilitates liquid-phase handling, transfer, and dispensing in both laboratory and pilot-plant settings [1]. In contrast, unsubstituted methyl nicotinate (CAS 93-60-7) has a melting point of 41–44 °C, requiring active warming for reliable liquid handling . The boiling point of methyl 6-methylnicotinate (160 °C at 106 mmHg) is also substantially lower than that of methyl nicotinate (209 °C at atmospheric pressure), which can simplify vacuum distillation purification . The 6-methyl substitution further contributes a computed LogP (XLogP3) of 1.2, indicating moderate lipophilicity suitable for organic-phase reactions and extraction, compared to methyl nicotinate's LogP of approximately 0.8 [1][2].

Physical property Handling Formulation Processability

Dual Pharmacochemical Utility: Etoricoxib Intermediate Plus DAAO/DDO Inhibitor Scaffold Versus Single-Purpose Nicotinate Esters

Methyl 6-methylnicotinate serves two distinct and validated pharmacochemical roles that generic nicotinate esters cannot simultaneously fulfill. First, it is the established key intermediate in the industrial synthesis of etoricoxib (Arcoxia®), a marketed COX-2 selective NSAID, where it is converted via Weinreb amide formation and subsequent Horner–Wittig reaction to the diarylpyridine core structure; the overall yield from methyl 6-methylnicotinate to the ketone intermediate exceeds 65% [1]. Second, it is explicitly employed as a scaffold for generating inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), enzymes implicated in schizophrenia, depression, and other neurological disorders . Unsubstituted methyl nicotinate and ethyl nicotinate lack the 6-methyl group required for the correct substitution pattern in etoricoxib and lack documented DAAO/DDO inhibitor elaboration pathways. The availability of methyl 6-methylnicotinate as a fully characterized reference standard compliant with regulatory guidelines (designated Etoricoxib Impurity E) further supports its use in ANDA filing, analytical method validation, and quality control workflows [2].

Drug intermediate COX-2 inhibitor DAAO inhibitor CNS drug discovery Fragment-based design

Methyl 6-Methylnicotinate (5470-70-2): Evidence-Backed Application Scenarios for Procurement and Research Prioritization


Industrial-Scale Etoricoxib API Manufacturing: Methyl Ester as the Preferred Intermediate Form

For manufacturers of the COX-2 selective NSAID etoricoxib (Arcoxia®), methyl 6-methylnicotinate is the established key intermediate, providing >65% overall yield in the conversion to the central ketone building block via Weinreb amide and Horner–Wittig chemistry . The methyl ester's 69.7% yield with 78.9% selectivity in the oxidation–esterification process surpasses the ethyl (65.0%/74.4%), isopropyl (56.1%/59.4%), and n-butyl (63.2%) alternatives, making it the economically optimal choice for production-scale campaigns . The compound's availability as a fully characterized reference standard (Etoricoxib Impurity E) further supports analytical method validation, quality control testing, and ANDA regulatory submissions .

CNS Drug Discovery: Fragment-Based Design of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO) Inhibitors

Research groups targeting neurological and psychiatric disorders via DAAO/DDO inhibition can employ methyl 6-methylnicotinate as a versatile fragment scaffold for molecular linking, expansion, and modification . Unlike unsubstituted methyl nicotinate, the 6-methylpyridine core provides the correct substitution pattern and electronic character required for generating bioactive inhibitors in this enzyme class. The compound is cited in the medicinal chemistry literature (Belmont, P., et al., J. Med. Chem., 42, 5153, 1999; Jourdan, M., et al., Biochemistry, 38, 14205, 1999) as a relevant intermediate for CNS-targeted DAAO/DDO inhibitor development . Its availability at purities of 97–98% (GC) from multiple reputable vendors ensures reliable starting material quality for structure–activity relationship (SAR) campaigns .

Chemical Process Development and Scale-Up: Selecting the Optimal 6-Methylnicotinate Ester for Manufacturing Economics

Process chemists evaluating routes to 6-methylnicotinate esters for pharmaceutical intermediate production can rely on the direct comparative data from US Patent 4,579,953 to justify selection of the methyl ester over higher alkyl homologs. The methyl ester's 69.7% isolated yield and 78.9% selectivity at 97.6% purity (after distillation at 112–115 °C, 20 mmHg) provide a quantitatively defensible basis for cost-of-goods modeling, waste stream minimization, and reactor throughput calculations . The compound's moderate LogP (XLogP3 = 1.2) and favorable boiling point facilitate extractive work-up and vacuum distillation purification without requiring specialized high-vacuum equipment needed for higher-boiling esters . The 75% yield achievable via the alternative Fischer esterification route from 6-methylnicotinic acid offers a complementary procurement or make-versus-buy decision point .

Pharmaceutical Quality Control and Regulatory Filing: Reference Standard Procurement for Etoricoxib Impurity E

Analytical laboratories supporting etoricoxib ANDA filings, DMF submissions, and commercial batch release testing require methyl 6-methylnicotinate as the certified reference standard for Etoricoxib Impurity E . The compound is available as a fully characterized reference material with documentation compliant with USP and EP pharmacopeial traceability standards, including comprehensive certificate of analysis (CoA) with NMR, HPLC, and MS characterization data . Sourcing the compound from suppliers offering ISO 17034-accredited reference standards ensures the metrological traceability required for regulatory submission acceptance, a requirement that unsubstituted nicotinate esters or non-certified grades of the same compound cannot satisfy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.